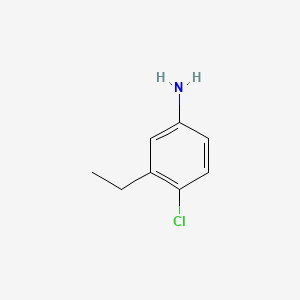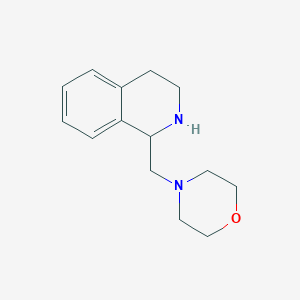
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with morpholine in the presence of a suitable catalyst. One common method is the reductive amination of 1,2,3,4-tetrahydroisoquinoline with morpholine using sodium triacetoxyborohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antineuroinflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors and inhibit the formation of free radicals, thereby exerting neuroprotective effects. The compound also modulates the activity of various enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Demonstrates significant neuroprotective activity
Uniqueness
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13-12(3-1)5-6-15-14(13)11-16-7-9-17-10-8-16/h1-4,14-15H,5-11H2 |
InChI Key |
APYSJZRHXKSRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CN3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-1-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8692800.png)
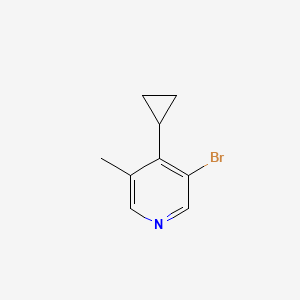
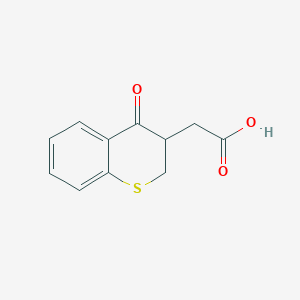
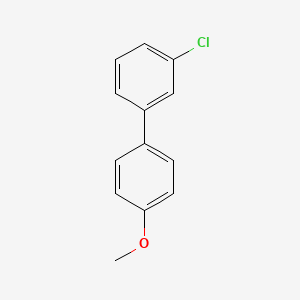
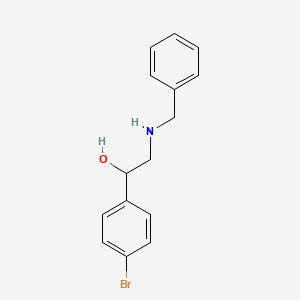
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B8692834.png)
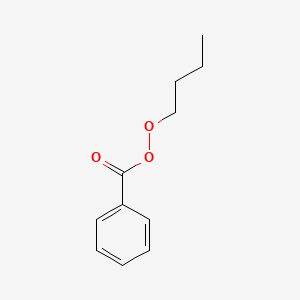
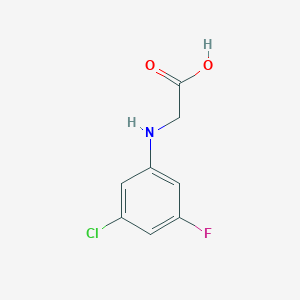
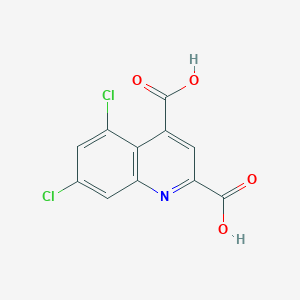
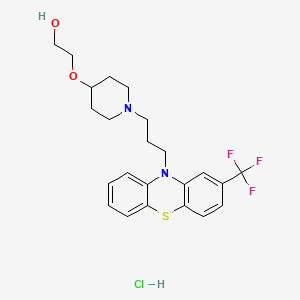
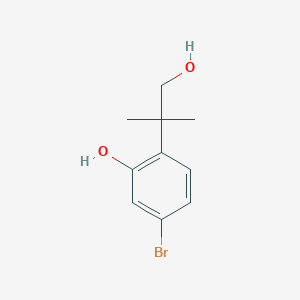
![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester](/img/structure/B8692895.png)
